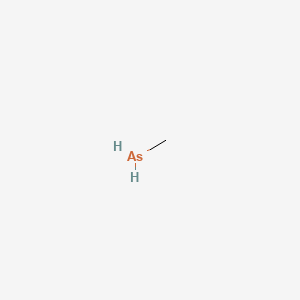

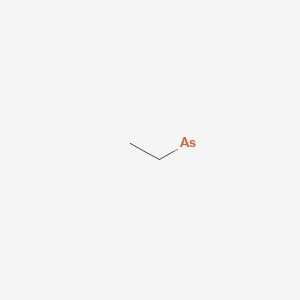

Ethylarsine

説明

“Arsine, ethyl-” or simply “Arsine” is an inorganic compound with the formula AsH3 . This flammable, pyrophoric, and highly toxic pnictogen hydride gas is one of the simplest compounds of arsenic . Despite its lethality, it finds some applications in the semiconductor industry and for the synthesis of organoarsenic compounds .

Synthesis Analysis

Arsine is formed when arsenic comes in contact with an acid . It is also formed by the reaction of arsenic-containing substances with hydrogen in water or acids . The preparation of high-purity arsenic is a complex problem . The main difficulty is that there are no direct methods for ultrapurification of crude elemental arsenic . The most widespread issues are those related to the synthesis of arsenic-containing substances (AsCl3, As(OR)3, and AsH3), subsequent processing of them into high-purity products, reduction or thermal decomposition to elemental arsenic, and final sublimation .

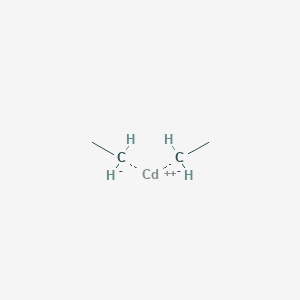

Molecular Structure Analysis

Arsine has a molecular weight of 77.94542 . Its molecular formula is AsH3 . The structure of arsine is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Arsenic occurs in the natural environment in four oxidation states: As(V), As(III), As(0) and As(-III) . The behavior of arsenic species changes depending on the biotic or abiotic conditions in water . In groundwater, arsenic is predominantly present as As(III) and As(V), with a minor amount of methyl and dimethyl arsenic compounds being reported .

Physical and Chemical Properties Analysis

Arsine is a colorless gas with a mild, garlic-like odor . It has a molecular weight of 77.94542 . Its density is 4.93 g/L, gas; 1.640 g/mL (−64 °C) . It has a melting point of −111.2 °C and a boiling point of −62.5 °C . It is slightly soluble in water .

作用機序

Safety and Hazards

Arsine is extremely toxic, explosive, flammable, and a potential occupational carcinogen . Exposure to arsine can result in general malaise, headaches, apprehension, giddiness, shivering, thirst, vomiting, and abdominal pains within a few hours of exposure . Arsine can be fatal if inhaled in sufficient quantities .

特性

InChI |

InChI=1S/C2H5As/c1-2-3/h2H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTKYCXEDDECIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[As] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5As | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208031, DTXSID40870648 | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylarsane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-59-9 | |

| Record name | Arsine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

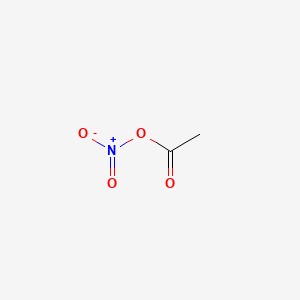

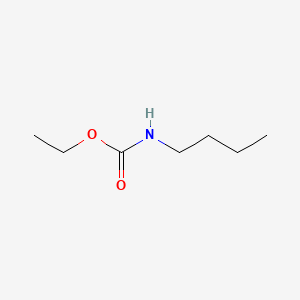

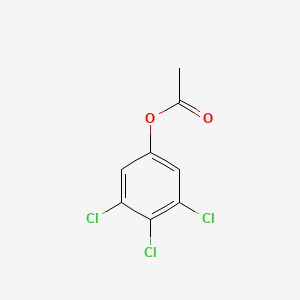

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

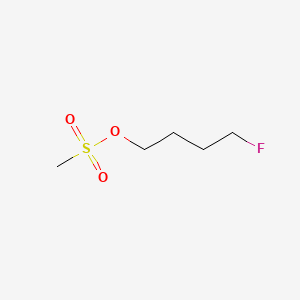

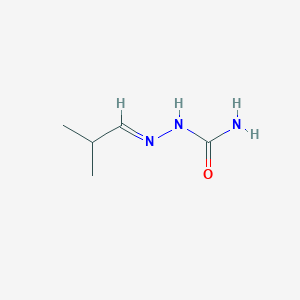

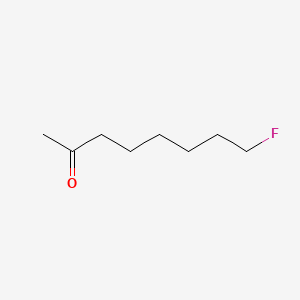

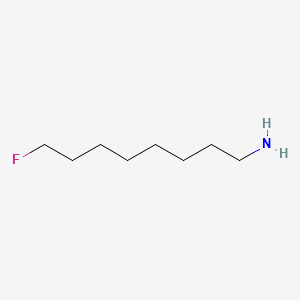

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。